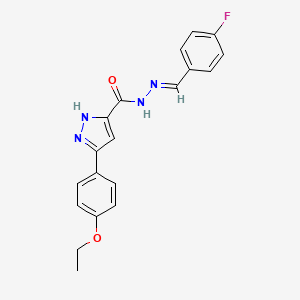

3-(4-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related pyrazole derivatives typically involves reactions between hydrazides and various aldehydes or ketones, often employing reflux in ethanol or other solvents for several hours. The structure of these compounds is usually confirmed through spectroscopic methods such as FT-IR, NMR, and mass spectroscopy, alongside single crystal X-ray diffraction for precise structural elucidation (Alotaibi et al., 2018).

Molecular Structure Analysis

Single-crystal X-ray diffraction is a common technique for determining the molecular structure of pyrazole derivatives, revealing details about the molecule's geometry, including bond lengths and angles. Theoretical calculations, such as density functional theory (DFT), are also used to predict molecular structures in different phases and their electronic properties (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives exhibit various chemical behaviors, such as tautomerism, which involves the shifting of protons and electrons within the molecule, leading to different isomeric forms. These compounds often show significant biological activities, including potential antimicrobial and anticancer properties, due to their ability to interact with biological targets (Pakalnis et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely related to their chemical structure. These properties are often studied using various spectroscopic techniques and crystallography to understand the compound's behavior in different environments (Jasinski et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are key to understanding the utility of pyrazole derivatives. Computational studies, including DFT and molecular docking, help predict these properties by examining the electronic structure and potential interaction sites within the molecule (Karrouchi et al., 2020).

科学的研究の応用

Chemical Synthesis and Structure Analysis

- The synthesis of derivatives including 3-(4-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide involves reactions that lead to the formation of compounds with potential ring-chain equilibrium. These compounds show promise in chemical studies due to their ability to exhibit tautomeric forms in solution, such as 5-hydroxy-2-pyrazoline and enehydrazine tautomers. The process involves the reaction of hydrazides with certain alkenes under specific conditions, highlighting the compound's utility in synthetic chemistry and tautomerism studies (Pakalnis, Zerov, Yakimovich, & Alekseev, 2014).

Biological Activities and Applications

Studies have explored the synthesis of pyrazole- and isoxazole-based heterocycles, including variants of 3-(4-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide, for potential antiviral activities. Specifically, compounds synthesized from related chemical frameworks have shown efficacy against Herpes simplex virus type-1 (HSV-1), demonstrating the broader potential of this chemical class in antiviral research (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

The compound has also been part of studies focusing on the synthesis and characterization of derivatives for cytotoxicity assessment. This includes research on 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, suggesting its structural framework's relevance in developing potential anticancer agents. These studies underscore the importance of structural analysis and modification in enhancing biological activity (Hassan, Hafez, & Osman, 2014).

Molecular Docking and Computational Studies

Research on the structural and molecular docking studies of related compounds, such as (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, provides insights into their potential as medicinal agents. Computational analyses, including density functional theory (DFT) calculations and molecular docking, help in understanding the interaction between these compounds and biological targets, indicating their potential utility in drug design and discovery processes (Karrouchi, Brandán, Sert, et al., 2021).

The study of carbohydrazide-pyrazole compounds, including derivatives of 3-(4-ethoxyphenyl)-N'-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide, for corrosion protection behavior on mild steel in acidic solutions, showcases the application of these compounds beyond biological activity. Electrochemical and computational approaches provide a comprehensive understanding of their effectiveness and mechanism of action in corrosion inhibition (Paul, Yadav, & Obot, 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-ethoxyphenyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2/c1-2-26-16-9-5-14(6-10-16)17-11-18(23-22-17)19(25)24-21-12-13-3-7-15(20)8-4-13/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMRDYFOSNGQKV-CIAFOILYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethoxyphenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cis-4-aminocyclohexyl)-N-[1-methyl-2-(1,3-thiazol-5-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5565100.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5565112.png)

![2-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5565115.png)

![ethyl 4-[(4-hydroxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5565121.png)

![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5565138.png)

![ethyl [2-(4-morpholinyl)-3-butyn-1-yl]carbamate](/img/structure/B5565166.png)

![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol](/img/structure/B5565168.png)

![3-(2,3-dichloro-6-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5565176.png)

![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5565187.png)

![((1S)-2-{4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-methyl-2-oxoethyl)methylamine dihydrochloride](/img/structure/B5565194.png)

![2-[(4-chlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565199.png)